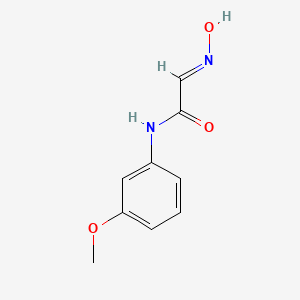
(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide
Description
(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide: is an organic compound characterized by the presence of a hydroxyimino group and a methoxyphenyl group attached to an acetamide backbone
Propriétés
Numéro CAS |
6966-87-6 |
|---|---|
Formule moléculaire |
C9H10N2O3 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
(2Z)-2-hydroxyimino-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H10N2O3/c1-14-8-4-2-3-7(5-8)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6- |
Clé InChI |
FVZBWVYCQZIHAD-POHAHGRESA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)C=NO |
SMILES isomérique |
COC1=CC=CC(=C1)NC(=O)/C=N\O |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)C=NO |
Autres numéros CAS |
6966-87-6 |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide typically involves the reaction of 3-methoxyaniline with glyoxylic acid, followed by the addition of hydroxylamine. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction can yield amines.
Substitution: The hydroxyimino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted acetamides.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of (2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide
- (2E)-2-(hydroxyimino)-N-(3,5-dimethoxyphenyl)acetamide
- (2E)-2-(hydroxyimino)-N-(3-chlorophenyl)acetamide
Uniqueness
(2E)-2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


